13-Methylpentadecanoic acid

Übersicht

Beschreibung

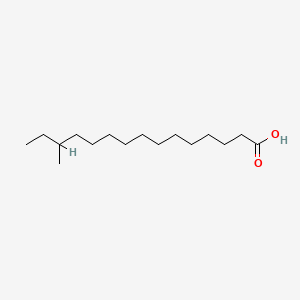

13-Methylpentadecanoic acid is a methyl-branched fatty acid with the chemical formula C16H32O2. It is also known as anteisopalmitic acid. This compound is characterized by a methyl group attached to the thirteenth carbon of the pentadecanoic acid chain. It is a saturated fatty acid and is found in various natural sources, including certain bacteria and plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 13-methylpentadecanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of pentadecanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester intermediate .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific bacterial strains that naturally produce this compound. The bacteria are cultured in a controlled environment, and the fatty acids are extracted and purified using various chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

Oxidation: Ketones or alcohols.

Reduction: Alcohols.

Substitution: Halogenated fatty acids.

Wissenschaftliche Forschungsanwendungen

Overview

13-Methylpentadecanoic acid, also known as anteisopalmitic acid, is a methyl-branched fatty acid with the molecular formula CHO. It is characterized by a methyl group at the thirteenth carbon of the pentadecanoic acid chain. This compound has garnered interest in various fields, including chemistry, biology, medicine, and industry due to its unique structural properties and biological activities.

Chemical and Biochemical Properties

This compound is a saturated fatty acid that plays significant roles in metabolic processes. It is involved in lipid metabolism and has been identified as a metabolite in various organisms, including mammals and the model organism Caenorhabditis elegans . Its biochemical properties enable it to interact with enzymes involved in fatty acid metabolism, such as fatty acid synthase and elongases .

Chemistry

- Reference Standard : this compound is commonly used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids. Its distinct structure allows for precise identification and quantification in complex mixtures .

Biology

- Microbial Metabolism : Research has focused on understanding its role in the metabolism of certain bacteria, where it can influence microbial community dynamics . Studies have shown that it can affect cell signaling pathways and gene expression, contributing to cellular metabolism .

- Fatty Acid Phenotyping : In agricultural research, it has been used to analyze branched-chain fatty acids in milk from Holstein cows, providing insights into how forage content impacts fatty acid profiles .

Medicine

- Potential Biomarker : Ongoing research is exploring the potential of this compound as a biomarker for various diseases. Its presence in biological samples may provide insights into metabolic disorders or other health conditions .

Industry

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals due to its unique properties. It serves as an additive in lubricants and cosmetics, enhancing product performance .

- Fermentation Production : Industrially, this compound can be produced through fermentation processes using specific bacterial strains that naturally synthesize this compound .

Case Studies

Several case studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of 13-methylpentadecanoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various biochemical pathways. The molecular targets include enzymes involved in fatty acid metabolism and membrane-associated proteins .

Vergleich Mit ähnlichen Verbindungen

14-Methylpentadecanoic acid: Similar in structure but with the methyl group attached to the fourteenth carbon.

Pentadecanoic acid: Lacks the methyl group, making it a straight-chain fatty acid.

Isohexadecanoic acid: Another branched fatty acid with a different branching pattern.

Uniqueness: 13-Methylpentadecanoic acid is unique due to its specific branching at the thirteenth carbon, which imparts distinct physical and chemical properties. This branching influences its melting point, solubility, and reactivity compared to straight-chain and other branched fatty acids .

Biologische Aktivität

13-Methylpentadecanoic acid, also known as anteisopalmitic acid, is a branched-chain saturated fatty acid with the molecular formula C16H32O2. It is characterized by a methyl group located on the thirteenth carbon of the pentadecanoic acid chain. This compound has garnered attention due to its potential biological activities, particularly in lipid metabolism and anticancer properties.

Research indicates that this compound plays a significant role in lipid metabolism by interacting with various enzymes involved in fatty acid oxidation. It has been shown to inhibit specific enzymes, thereby regulating lipid profiles and influencing cellular processes related to metabolism.

Cellular Effects:

- Signal Pathways: The compound modulates critical signaling pathways such as the MAPK pathway, which is essential for cell proliferation and apoptosis.

- Gene Expression: It affects gene expression related to metabolic processes, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines by down-regulating the AKT signaling pathway, which is often dysregulated in cancer .

Case Studies

- T Cell Lymphomas:

- Bladder Cancer:

The biochemical properties of this compound include:

- Fatty Acid Composition: It is categorized as a branched-chain fatty acid (BCFA), which constitutes approximately 2% of bovine milk fatty acids. BCFAs are known for their anti-inflammatory properties .

- Metabolite Role: It serves as a metabolite in organisms such as Caenorhabditis elegans and mammals, indicating its biological relevance across species .

Table 1: Comparison of Biological Activities of this compound

| Activity Type | Mechanism | Effect on Cells |

|---|---|---|

| Lipid Metabolism | Enzyme inhibition | Regulates lipid profiles |

| Apoptosis | Down-regulation of p-AKT | Induces programmed cell death |

| Anti-inflammatory | Modulation of signaling pathways | Reduces inflammation |

Table 2: Summary of Case Studies Involving this compound

| Study Focus | Cell Type | Key Findings |

|---|---|---|

| T Cell Lymphomas | Tumor Cells | Inhibits growth via p-AKT down-regulation |

| Bladder Cancer | Human Bladder Cells | Induces apoptosis through mitochondrial pathways |

Eigenschaften

IUPAC Name |

13-methylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWASUAHHCLARMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942151 | |

| Record name | 13-Methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20121-96-4 | |

| Record name | Anteisohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20121-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 13-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has 13-Methylpentadecanoic acid been found in nature?

A2: this compound has been identified in the liver lipids of baboons. [] It represents a novel anteiso branched-chain fatty acid with an odd number of carbon atoms. [] Further research may reveal its presence and potential roles in other organisms.

Q2: Are there any analytical techniques available to study this compound?

A3: While not specifically mentioned in the provided abstracts, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique commonly employed to identify and quantify fatty acids, including branched-chain fatty acids like this compound. [] This method allows for the separation and detection of different fatty acid methyl esters based on their retention times and mass fragmentation patterns, enabling researchers to determine the fatty acid composition of biological samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.